molecular formula C27H31N7O2 B2608120 (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-15-8

(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2608120
CAS No.: 920417-15-8
M. Wt: 485.592
InChI Key: MUTHOXCDHOERFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H31N7O2 and its molecular weight is 485.592. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives, including triazole and pyrimidine compounds, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives were found to possess good to moderate activities against various test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Heterocyclic Chemistry and Drug Development

Research has also focused on synthesizing heterocyclic compounds with potential pharmacological applications. For instance, novel pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing naphthofuran moieties have been synthesized, showing the versatility of this chemical scaffold in drug development (Abdelhamid et al., 2012).

Key Intermediate for β-lactam Antibiotics

The chemical compound has implications in synthesizing key intermediates for β-lactam antibiotics production. This showcases its role in contributing to the synthesis pathways that are critical for developing antibiotic agents (Cainelli et al., 1998).

Development of Anticonvulsant Agents

A novel anticonvulsant drug candidate, "Epimidin," has been reported, highlighting the compound's potential in developing new treatments for epilepsy. A new HPLC method for the related substances determination of this active pharmaceutical ingredient has been developed and validated, emphasizing the importance of analytical methods in drug development processes (Severina et al., 2021).

Synthesis and Biological Activity of Triazole Analogues

Triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. This research shows the compound's potential in creating new antibacterial agents, demonstrating its utility in addressing antibiotic resistance (Nagaraj et al., 2018).

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-5-36-22-12-10-21(11-13-22)34-25-23(30-31-34)24(28-18-29-25)32-14-16-33(17-15-32)26(35)19-6-8-20(9-7-19)27(2,3)4/h6-13,18H,5,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTHOXCDHOERFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.